molecular formula C17H13NO3S2 B293223 2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate

2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate

Cat. No. B293223
M. Wt: 343.4 g/mol
InChI Key: CNNIHELGOYSCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TATB and is primarily used in the field of organic chemistry.

Mechanism of Action

The mechanism of action of TATB is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, including nucleophilic substitution and condensation reactions.
Biochemical and physiological effects:
TATB has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits moderate toxicity and may cause irritation to the skin and eyes.

Advantages and Limitations for Lab Experiments

TATB is a versatile building block that can be easily synthesized and purified. It can be used in a wide range of chemical reactions, making it an ideal candidate for various lab experiments. However, its moderate toxicity and potential health hazards limit its use in certain applications.

Future Directions

There are several future directions for research on TATB. Some potential areas of research include the synthesis of novel TATB derivatives with improved biological activity, the development of new synthetic routes for TATB, and the investigation of its potential applications in materials science and catalysis. Additionally, further studies are needed to determine the mechanism of action and potential health hazards associated with TATB.

Synthesis Methods

The synthesis of TATB involves the reaction of 2-aminobenzylamine with 2-thiophenecarboxylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

TATB has been extensively studied for its potential applications in the field of organic chemistry. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. TATB has also been used as a ligand in coordination chemistry, and its derivatives have been shown to exhibit significant biological activity.

properties

Molecular Formula

C17H13NO3S2

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(thiophene-2-carbonylamino)phenyl]methyl thiophene-2-carboxylate

InChI

InChI=1S/C17H13NO3S2/c19-16(14-7-3-9-22-14)18-13-6-2-1-5-12(13)11-21-17(20)15-8-4-10-23-15/h1-10H,11H2,(H,18,19)

InChI Key

CNNIHELGOYSCCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3

Origin of Product

United States

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